molecular formula C46H54O16 B1667080 Bimosiamose CAS No. 187269-40-5

Bimosiamose

Cat. No. B1667080
CAS RN: 187269-40-5
M. Wt: 862.9 g/mol
InChI Key: RYWCQJDEHXJHRI-XJMXIVSISA-N
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Description

Bimosiamose is an inhaled small-molecule pan-selectin antagonist . It has been shown to attenuate late asthmatic reactions following allergen challenge in mild asthmatics . The administration of Bimosiamose has been effective in a human allergen challenge model of asthma .


Synthesis Analysis

Bimosiamose is a synthetic pan-selectin antagonist . It has been developed for the treatment of acute and chronic inflammatory disorders .


Molecular Structure Analysis

The molecular formula of Bimosiamose is C46H54O16 . It has a molecular weight of 862.91136 g/mol . The IUPAC name of Bimosiamose is 2-{3-[5-(6-{3-[3-(carboxymethyl)phenyl]-4-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl}hexyl)-2-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl]phenyl}acetic acid .


Chemical Reactions Analysis

Bimosiamose has been studied for its pharmacokinetics and tolerability, and its pharmacokinetically relevant physicochemical characteristics have been determined .


Physical And Chemical Properties Analysis

Bimosiamose has a density of 1.4±0.1 g/cm3, a boiling point of 1051.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 161.1±3.0 kJ/mol and a flash point of 309.7±27.8 °C . Its index of refraction is 1.649, and it has a molar refractivity of 221.6±0.3 cm3 .

Mechanism of Action

Target of Action

Bimosiamose is a synthetic pan-selectin antagonist that primarily targets E-, P-, and L-selectin . These selectins play a crucial role in the adhesion of neutrophils, eosinophils, and lymphocytes under static and dynamic flow conditions .

Mode of Action

Bimosiamose operates by inhibiting the initial rolling phase of immune cell recruitment, which is mediated by its targets, the E-, P-, and L-selectins . This inhibition blocks the adhesion of neutrophils, eosinophils, and lymphocytes, thereby reducing inflammation .

Biochemical Pathways

It is known that the drug’s action on selectins disrupts the recruitment and activation of inflammatory cells . This disruption can lead to downstream effects such as reduced inflammation.

Pharmacokinetics

The pharmacokinetics of Bimosiamose have been studied in healthy males. After intravenous administration, the maximum plasma concentration was achieved within 0.36 hours, and the elimination half-life was approximately 4.1 hours . The systemic bioavailability of Bimosiamose after inhalation is low .

Result of Action

Bimosiamose has shown anti-inflammatory efficacy in various animal models, including models of lung inflammation . In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), treatment with Bimosiamose led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages, as well as a decrease in the levels of interleukin-8, matrix-metalloproteinase-9, and myeloperoxidase .

Action Environment

The action of Bimosiamose can be influenced by various environmental factors. For instance, the method of administration can affect the drug’s efficacy. In a clinical trial, Bimosiamose was inhaled by patients using a breath-actuated nebulizer for 28 days, which led to an attenuation of airway inflammation . .

Future Directions

Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like Bimosiamose will transform the way in which many human inflammatory diseases and cancers are treated .

properties

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048783
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimosiamose

CAS RN

187269-40-5
Record name Bimosiamose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187269-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimosiamose [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimosiamose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bimosiamose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMOSIAMOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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